

Technical Guide: 2-Bromo-5-fluorobenzyl Bromide

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Compound of Interest

Compound Name: 2-Bromo-5-fluorobenzyl bromide

CAS No.: 112399-50-5

Cat. No.: B038247

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Critical Quality Attributes & Physicochemical Profiling

Part 1: Executive Summary & Strategic Importance

2-Bromo-5-fluorobenzyl bromide (CAS: 112399-50-5) is a high-value electrophilic intermediate used primarily in the synthesis of fused heterocyclic systems (e.g., benzazepines) and peptidomimetics. Its structural utility lies in its dual-halogenated scaffold: the benzylic bromide serves as a potent alkylating agent, while the aryl bromide and fluoride moieties offer orthogonal handles for subsequent cross-coupling (Suzuki, Buchwald-Hartwig) and metabolic stability modulation.

The Critical Challenge: This compound presents a unique handling challenge due to its low melting point (30–40 °C). It exists at the thermodynamic boundary between solid and liquid under standard laboratory conditions. Consequently, the melting point (MP) is not just an identity test but a sensitive indicator of purity and storage history. A depressed MP often signals hydrolysis (to the benzyl alcohol) or the presence of gem-dibromide impurities from synthesis.

Part 2: Physicochemical Profile & Melting Point Analysis[1][2]

2.1 Core Data Specification

Property	Specification	Contextual Note
CAS Number	112399-50-5	Distinct from its isomers (e.g., 2-bromo-4-fluoro analogs).[1][2][3][4]
Melting Point (Pure)	34 – 35 °C	Sharp transition indicates >98% purity.
Commercial MP Range	30 – 40 °C	Broader range accounts for trace solvent/isomers in bulk lots.
Boiling Point	89–90 °C (at 1 mmHg)	High vacuum required to prevent thermal degradation.
Density	~1.92 g/mL	High density aids in phase separation during workup.
Appearance	White/Cream Fused Solid	Often appears as a supercooled liquid or "slush" in warm labs.
Safety Class	Lachrymator / Corrosive	MUST be handled in a fume hood. Causes severe eye irritation.

2.2 Structural Impact on Melting Point

The relatively low MP of **2-bromo-5-fluorobenzyl bromide**, compared to non-fluorinated analogs, results from the disruption of crystal lattice packing forces. The fluorine atom (Van der Waals radius ~1.47 Å) introduces lattice strain without providing the strong pi-stacking interactions seen in larger halogens. This "loose" packing makes the solid phase energetically fragile, susceptible to melting via minor temperature fluctuations or impurity-driven depression (Raoult's Law).

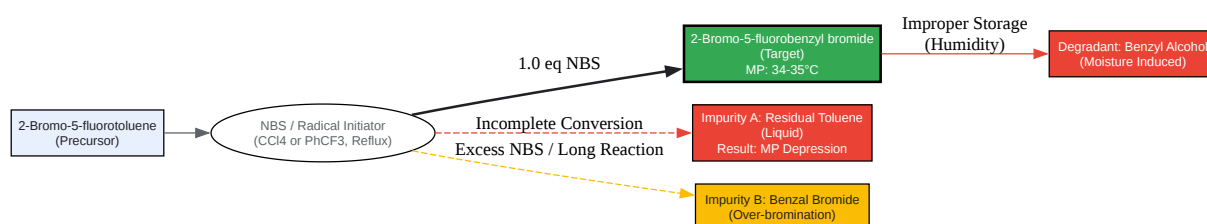
Part 3: Synthesis, Impurity Profiling & Causality

To understand MP deviations, one must understand the synthesis. The compound is typically produced via Wohl-Ziegler radical bromination of 2-bromo-5-fluorotoluene.

The Impurity-MP Correlation:

- Under-reaction: Residual 2-bromo-5-fluorotoluene (liquid) significantly depresses MP.
- Over-reaction: Formation of 2-bromo-5-fluorobenzal bromide (gem-dibromide).
- Hydrolysis: Exposure to moisture converts the benzyl bromide to 2-bromo-5-fluorobenzyl alcohol, a solid with a different crystal habit and MP.

Visualization: Synthesis & Impurity Pathways



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Figure 1: Synthetic pathway showing the origin of critical impurities that alter the melting point profile.

Part 4: Experimental Protocols

4.1 Handling the "Borderline" Solid

Because the MP (34–35 °C) is close to ambient temperature, standard handling often results in a sticky semi-solid.

- Storage: Store at 2–8 °C (Refrigerator).
- Equilibration: Do not bring to room temperature before weighing if precise stoichiometry is required. Weigh cold to maintain solid state, preventing loss of material on spatulas/weigh boats.

4.2 Validated Melting Point Determination Protocol

Standard open capillary methods may fail if the sample melts during loading.

Equipment:

- Melting Point Apparatus (e.g., Buchi, Stanford Research) with video capture.
- Chilled mortar and pestle.
- Safety: Full face shield and butyl rubber gloves (Lachrymator).

Step-by-Step Methodology:

- Sample Preparation (Cold Load):
 - Pre-chill a small mortar and the capillary tubes in a refrigerator (4 °C) for 15 minutes.
 - Quickly pulverize the sample in the chilled mortar.
 - Load the capillary while keeping the sample cold (use a cold block if available).
 - Reasoning: This prevents "oiling out" or pre-melting during the packing phase, which leads to erroneous "wide range" readings.
- Instrument Setup:
 - Start Temperature: 20 °C.
 - Ramp Rate: 2 °C/min until 30 °C, then reduce to 0.5 °C/min.
 - Reasoning: A slow ramp near the transition is critical for low-melting solids to distinguish between thermodynamic melting and simple softening.

- Observation:
 - Record Onset Point (first visible liquid meniscus).
 - Record Clear Point (complete liquefaction).
 - Acceptance Criteria: A range of < 2 °C (e.g., 33.5 – 35.0 °C) confirms high purity. A range > 4 °C suggests significant solvent entrapment or hydrolysis.

4.3 Purity Cross-Validation (HPLC)

If MP is depressed (< 30 °C), validate purity via HPLC.

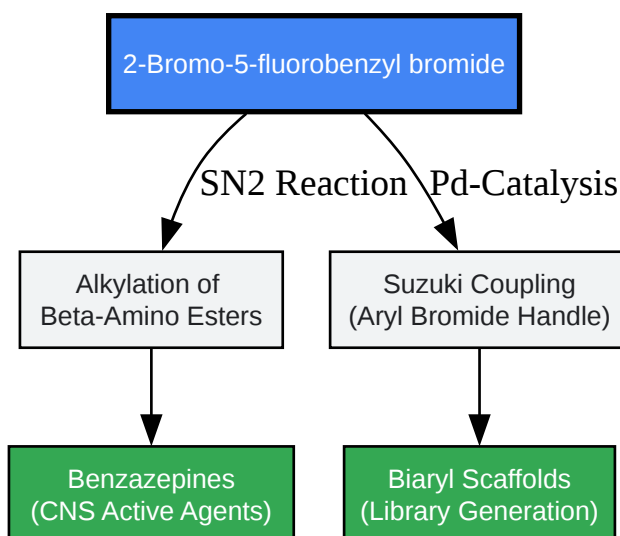
- Column: C18 Reverse Phase.
- Mobile Phase: Acetonitrile/Water (Gradient).
- Detection: UV at 254 nm.
- Note: Benzyl bromides hydrolyze on column. Use a rapid gradient or non-aqueous normal phase (Hexane/EtOAc) on silica for accurate quantitation of the alcohol impurity.

Part 5: Applications in Drug Discovery[7]

The 2-bromo-5-fluorobenzyl moiety is a "privileged scaffold" in medicinal chemistry.

- Benzazepine Synthesis: Used to alkylate
-amino esters, followed by cyclization to form benzazepines (central nervous system targets).
- Proteomics: Acts as a cysteine-reactive probe in specific proteomic profiling assays due to the high reactivity of the benzylic bromide.
- Fragment-Based Drug Design (FBDD): The Br/F substitution pattern provides unique vectors for growing a fragment into a lead compound, exploiting the "fluorine effect" to improve metabolic stability against P450 oxidation.

Visualization: Application Workflow



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Figure 2: Strategic utility of the scaffold in parallel medicinal chemistry.

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